molecular formula C16H21NO2 B2419458 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1486377-47-2

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2419458
CAS No.: 1486377-47-2
M. Wt: 259.349
InChI Key: FTGRCVDCMOVBQW-UHFFFAOYSA-N
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Description

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.349. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Techniques : Studies have been conducted on the synthesis of tetrahydroisoquinolines, including methods like the reaction of diacetate with potassium cyanide or nitromethane, and active methylene compounds in anhydrous solution. These studies provide insights into the synthesis of complex isoquinolines, including 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (Hoshino et al., 1971).

  • Crystal Structure Analysis : The crystal structure of tetrahydroisoquinoline derivatives has been analyzed, providing insights into their molecular conformation and potential interactions. This includes studying the non-planar nature of the cyclohexene ring and the arrangement of various functional groups (Akkurt et al., 2021).

Pharmacological and Biological Applications

  • Dopaminergic Activity : Some tetrahydroisoquinolines, including those similar to this compound, have been studied for their dopaminergic activity. These compounds have shown the ability to interact with dopamine receptors, indicating potential therapeutic applications in neurological disorders (Andreu et al., 2002).

  • Potential in Treating Parkinson's Disease : Investigations into tetrahydroisoquinoline derivatives have revealed their potential neurotoxic and neuroprotective activities. This suggests their possible role in the treatment of neurodegenerative diseases like Parkinson's disease (Okuda et al., 2003).

  • Antimalarial Properties : Some 1,2,3,4-tetrahydroisoquinoline derivatives have shown significant antiplasmodial activity, indicating their potential as antimalarial agents. This demonstrates the broad spectrum of pharmacological applications of these compounds (Hanna et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound “7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other bioactive compounds, it is likely to interact with its targets to induce changes in cellular processes .

Pharmacokinetics

Its impact on bioavailability is also unknown at this time .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. As research progresses, we will gain a better understanding of the specific effects this compound has at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an important area of study. Factors such as pH, temperature, and the presence of other molecules can significantly impact the compound’s activity .

Properties

IUPAC Name

7-[cyclohexyl(hydroxy)methyl]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15(12-4-2-1-3-5-12)13-7-6-11-8-9-17-16(19)14(11)10-13/h6-7,10,12,15,18H,1-5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGRCVDCMOVBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC3=C(CCNC3=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.